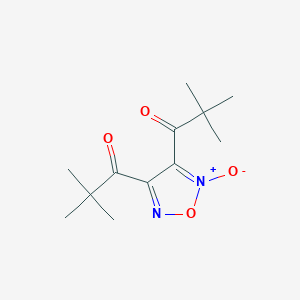methylidene}hydrazinyl]-3-chloroquinoxaline](/img/structure/B15010732.png)
2-[(2E)-2-{[(E)-(4-butylphenyl)diazenyl](4-methoxyphenyl)methylidene}hydrazinyl]-3-chloroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-butylphenyl)-1-diazenylmethanone (3-chloro-2-quinoxalinyl)hydrazone is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a diazenyl group, a methanone moiety, and a quinoxalinyl hydrazone segment
准备方法
The synthesis of (E)-2-(4-butylphenyl)-1-diazenylmethanone (3-chloro-2-quinoxalinyl)hydrazone typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the diazenyl intermediate: This step involves the reaction of 4-butylphenylamine with nitrous acid to form the diazonium salt, which is then coupled with 4-methoxybenzaldehyde to form the diazenyl intermediate.
Formation of the quinoxalinyl hydrazone: The diazenyl intermediate is then reacted with 3-chloro-2-quinoxalinecarboxaldehyde in the presence of a hydrazine derivative to form the final compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反应分析
(E)-2-(4-butylphenyl)-1-diazenylmethanone (3-chloro-2-quinoxalinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the quinoxalinyl moiety, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
(E)-2-(4-butylphenyl)-1-diazenylmethanone (3-chloro-2-quinoxalinyl)hydrazone has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
作用机制
The mechanism of action of (E)-2-(4-butylphenyl)-1-diazenylmethanone (3-chloro-2-quinoxalinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes.
Interacting with receptors: The compound may bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Inducing oxidative stress: It can generate reactive oxygen species (ROS), leading to oxidative damage in cells and tissues.
相似化合物的比较
(E)-2-(4-butylphenyl)-1-diazenylmethanone (3-chloro-2-quinoxalinyl)hydrazone can be compared with other similar compounds, such as:
Allylamine: An organic compound with a simpler structure, used in the synthesis of pharmaceuticals and polymers.
4-Methoxyphenethylamine: A compound used as a precursor in organic synthesis and studied for its biological activities.
1,8-Diazabicyclo[5.4.0]undec-7-ene: A compound used as a catalyst in organic reactions and known for its unique chemical properties.
属性
分子式 |
C26H25ClN6O |
|---|---|
分子量 |
473.0 g/mol |
IUPAC 名称 |
N'-(4-butylanilino)-N-(3-chloroquinoxalin-2-yl)imino-4-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C26H25ClN6O/c1-3-4-7-18-10-14-20(15-11-18)30-31-25(19-12-16-21(34-2)17-13-19)32-33-26-24(27)28-22-8-5-6-9-23(22)29-26/h5-6,8-17,30H,3-4,7H2,1-2H3/b31-25+,33-32? |
InChI 键 |
IHWPMKUNMZHNHA-IQAVNMCXSA-N |
手性 SMILES |
CCCCC1=CC=C(C=C1)N/N=C(\C2=CC=C(C=C2)OC)/N=NC3=NC4=CC=CC=C4N=C3Cl |
规范 SMILES |
CCCCC1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)OC)N=NC3=NC4=CC=CC=C4N=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15010653.png)


![2-chloro-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15010671.png)
![5-(2-bromophenyl)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15010675.png)
![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15010682.png)
![Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-5-phenylthiophene-3-carboxylate](/img/structure/B15010696.png)



![2-(4-ethylpiperazin-1-yl)-5-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B15010738.png)
![4-(1,3-dihydro-2H-isoindol-2-yl)-N'-[(Z)-thiophen-2-ylmethylidene]benzohydrazide](/img/structure/B15010749.png)
![6-Amino-3-methyl-4-(3-phenoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15010755.png)
![2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B15010767.png)
